B1575755 Temporin-ALf

Temporin-ALf

Cat. No.: B1575755
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Temporin-ALf is a synthetic antimicrobial peptide (AMP) belonging to the temporin family, which is naturally secreted by the skin of frogs such as Amolops loloensis . These peptides are a crucial component of the innate immune system in amphibians . Temporins are characterized by their relatively short length (typically 10-17 amino acids), a net positive charge, and a hydrophobic nature . The primary sequence of this compound is FFPIVGKLLSGLSGLL . Like other temporins, this compound is of significant research interest for its potential broad-spectrum antimicrobial activity, primarily against Gram-positive bacteria . Its mechanism of action is believed to involve targeting microbial membranes . Due to its cationic and amphipathic properties, the peptide can interact electrostatically with the negatively charged surfaces of bacterial membranes . Following this initial attachment, it can insert itself into the lipid bilayer, leading to membrane disruption, permeabilization, and ultimately, cell death . This non-specific membrane-targeting mechanism is a key area of study as it may reduce the likelihood of bacteria developing resistance compared to conventional antibiotics . Research on temporin peptides, in general, has expanded beyond direct antimicrobial activity. Studies indicate that various temporins possess additional bioactivities, including antifungal, antiviral, and anti-inflammatory properties, making them versatile tools for immunological and biomedical research . The ease of chemical synthesis and modification of these short peptides makes them ideal lead compounds for structure-activity relationship (SAR) studies aimed at enhancing their bioactivity and selectivity while reducing potential cytotoxicity . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

FFPIVGKLLSGLSGLL

Origin of Product

United States

Discovery, Identification, and Biological Sourcing in Research

Historical Context of Temporin Family Peptide Discovery

The temporin family of peptides was first brought to the scientific community's attention in 1996. conicet.gov.arwikipedia.org Initial research by Simmaco and colleagues led to the identification of these novel peptides in the skin of the European red frog, Rana temporaria, from which the family derives its name. researchgate.netiiitd.edu.innih.gov The discovery was the result of screening a cDNA library from the frog's skin, which revealed the precursors for three peptides: Temporin B, G, and H. wikipedia.orgmdpi.com

Following this initial finding, researchers isolated these three peptides along with several other similar ones—Temporin A, C, D, E, F, K, and L—directly from the skin secretions of stimulated Rana temporaria frogs. mdpi.com Early biological assays demonstrated that most of these peptides, with the exception of temporins D and H, exhibited antibacterial activity. wikipedia.org A key structural feature identified was that the isolated peptides were all amidated at their C-terminal end. iiitd.edu.inmdpi.com Since this foundational work, the temporin family has expanded dramatically, with over 150 distinct members identified from a wide array of ranid frogs across different genera found in Asia, Eurasia, and North America. conicet.gov.armdpi.com

Natural Source and Biological Niche within Amphibian Secretions

Temporins are naturally occurring molecules found in the cutaneous secretions of amphibians, particularly frogs. nih.govnih.gov These peptides are a crucial component of the frog's innate immune system, acting as a first line of chemical defense. conicet.gov.arnih.gov Stored in granular glands within the skin, they are released onto the skin surface in high concentrations when the amphibian experiences stress or physical injury. nih.govnih.gov This defensive secretion protects the frog from a variety of potential pathogens in its environment.

The temporin family is widely distributed among frogs of the Ranidae family. mdpi.com Specifically, Temporin-ALf has been identified in the skin secretions of the frog species Amolops loloensis. nih.gov Each frog species typically produces its own distinct and complex mixture of bioactive peptides, which may act synergistically to enhance their defensive capabilities. mdpi.com

Research Methodologies for Peptide Isolation and Initial Biological Characterization

The study of temporins, including this compound, relies on a well-established set of biochemical methodologies. The process begins with the collection of skin secretions, which is often induced by methods such as mild, non-harmful electrical stimulation or injection with norepinephrine. researchgate.netresearchgate.net

Once the crude secretion is collected, the next step is the isolation and purification of the individual peptides. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique used for this purpose. e-fas.orgresearchgate.net This method separates the components of the mixture based on their hydrophobicity, allowing for the isolation of highly pure peptide fractions.

Following purification, researchers proceed with structural identification. The precise molecular weight of the peptide is determined using mass spectrometry (MS). researchgate.netacs.org To determine the primary structure—the specific sequence of amino acids—tandem mass spectrometry (MS/MS) is employed. researchgate.net An alternative approach involves screening a cDNA library from the frog's skin to identify the genes encoding the peptide precursors, which can then be used to deduce the final amino acid sequence. wikipedia.orgiiitd.edu.in

The final phase is the initial biological characterization. To confirm the peptide's function, synthetic versions are often chemically produced. iiitd.edu.in The antimicrobial properties of the purified or synthetic peptides are then evaluated using standardized assays. The broth microdilution assay is commonly used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents the visible growth of a specific microorganism. researchgate.net These tests are typically run against a panel of microbes, including various strains of Gram-positive and Gram-negative bacteria, to assess the peptide's spectrum of activity. iiitd.edu.inresearchgate.net

Biological Roles and Functions of Temporin Alf in Experimental Systems

Antimicrobial Activities in Research Models

Temporin-ALf and its parent compounds exhibit a broad spectrum of activity against various microorganisms, a characteristic that has been the focus of numerous research studies. conicet.gov.arfrontiersin.org

Activity against Gram-Positive Bacterial Strains

Temporins, including this compound, are predominantly active against Gram-positive bacteria. nih.govfrontiersin.orgplos.org Research has demonstrated their efficacy against clinically relevant strains such as Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and Enterococcus faecium. nih.govmdpi.com For instance, studies on Temporin A, a closely related peptide, have reported Minimum Inhibitory Concentrations (MICs) ranging from 2.5 to 20 µM against these bacteria. mdpi.com Similarly, Temporin A exhibited potent activity against clinical isolates of S. aureus and Staphylococcus epidermidis, with MIC values below 3.9 µg/mL. jcpres.com The mechanism of action is believed to involve the disruption of the bacterial cell membrane. frontiersin.orgnih.gov

Table 1: Antimicrobial Activity of Temporin A against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus<3.9 jcpres.com
Staphylococcus epidermidis<3.9 jcpres.com

This table is interactive. Click on the headers to sort the data.

Efficacy against Fungal Pathogens

Several temporins have demonstrated notable activity against fungal pathogens. conicet.gov.arfrontiersin.org For example, Temporin-1Ga and Temporin-1OLa are active against yeasts like Candida albicans, Candida glabrata, and Candida tropicalis. nih.gov Temporin G has also shown a wide range of antifungal activity against various Candida species and Cryptococcus neoformans, with MIC50 values between 4 µM and 64 µM. mdpi.com Furthermore, Temporin B analogs have been shown to inhibit the growth of opportunistic human pathogenic yeasts, including C. albicans. mdpi.com The antifungal action of these peptides can involve the inhibition of yeast-mycelial switching and biofilm formation. mdpi.com

Table 2: Antifungal Activity of Temporin G

Fungal SpeciesMIC50 (µM)Reference
Candida species4 - 64 mdpi.com
Cryptococcus neoformans4 - 64 mdpi.com

This table is interactive. Click on the headers to sort the data.

Effects on Gram-Negative Bacterial Species

The activity of most temporins against Gram-negative bacteria is generally limited. frontiersin.orgnih.gov The outer membrane of Gram-negative bacteria, which contains lipopolysaccharide (LPS), often acts as a barrier to these hydrophobic peptides. frontiersin.org However, some temporins, like Temporin L, are exceptions and exhibit activity against Gram-negative species such as Escherichia coli. conicet.gov.arplos.org This is attributed to its ability to interact with and disaggregate LPS, allowing it to reach the inner membrane. plos.org Some synthetic analogs of other temporins have also been engineered to be effective against Gram-negative bacteria. conicet.gov.ar For instance, Temporin A showed inhibitory activity against Klebsiella pneumoniae at higher concentrations (MIC values of 64–128 µg/mL) but was not effective against E. coli in one study. jcpres.com

Anti-Biofilm Formation and Eradication Studies

Temporins have shown promise in combating bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to conventional antibiotics. cnr.itfrontiersin.org Temporin A has been demonstrated to inhibit biofilm formation by Gram-positive strains. mdpi.comresearchgate.net Studies on Temporin L have shown it can decrease the development of Pseudomonas fluorescens biofilms in a dose-dependent manner and disrupt pre-formed biofilms. cnr.it Furthermore, derivatives of Temporin-GHa have been designed to enhance their anti-biofilm efficacy against Streptococcus mutans, a key bacterium in dental caries, by inhibiting initial adhesion and exopolysaccharide production. frontiersin.orgnih.gov

Antiviral Activity in Cell Culture and Model Systems

In addition to their antimicrobial properties, certain temporins have been investigated for their antiviral capabilities. nih.govnih.govresearchgate.net

Interaction with Viral Components and Inhibition of Entry

The antiviral mechanism of temporins often involves direct interaction with viral particles, particularly enveloped viruses. researchgate.netnih.gov For example, Temporin L has demonstrated significant inhibitory activity against a range of enveloped viruses, including herpesviruses, influenza virus, and coronaviruses like SARS-CoV-2. researchgate.netnih.gov It is hypothesized that the peptide interacts with the viral membrane, leading to its disruption. researchgate.net Another temporin, Temporin G, is thought to inhibit the early stages of influenza virus replication by interacting with the hemagglutinin protein on the viral surface, thereby preventing the virus from attaching to or entering host cells. nih.gov This direct action on the virion is a key aspect of their antiviral effect. explorationpub.com

Antiparasitic Actions against Protozoan Species

This compound belongs to the temporin family of antimicrobial peptides, which are recognized for their broad-spectrum activity against various pathogens, including protozoa. conicet.gov.ar Research into related temporins, such as temporin A and B, has demonstrated significant anti-Leishmania activity at micromolar concentrations. nih.gov These peptides are believed to function by permeabilizing the parasite's plasma membrane, a mechanism that is less likely to induce resistance. nih.govresearchgate.net The lethal action involves causing a rapid collapse of the membrane potential, inducing the influx of dyes like SYTOX Green, reducing intracellular ATP, and inflicting severe damage to the parasite's membrane. nih.gov

While direct studies on this compound are part of the broader research on the temporin family, the well-documented leishmanicidal effects of its parent compounds suggest its potential in this area. nih.govnih.gov For example, temporin A shows potent antiparasitic action against protozoa of the Leishmania genus by causing membrane destruction. researchgate.netnih.gov This activity has been observed against both the promastigote and the intracellular amastigote forms of the parasite. conicet.gov.ar The unique properties of temporins, including their short length and potent membranolytic effect, position them as promising candidates for developing new antiparasitic drugs. conicet.gov.arnih.gov

Table 1: Antiparasitic Activity of the Temporin Family against Protozoan Species

Protozoan Species Peptide Observed Effect in vitro
Leishmania genus Temporin A, Temporin B Anti-Leishmania activity, plasma membrane permeation, damage to parasite membrane. nih.gov

Immunomodulatory Functions and Receptor Interactions

Beyond its direct action against pathogens, the temporin family, which includes this compound, exhibits significant immunomodulatory capabilities by influencing the host's immune cells. conicet.gov.arnih.gov

Chemoattraction of Phagocytic Leukocytes in vitro and in vivo

A key immunomodulatory function of temporin peptides is the chemoattraction of phagocytic leukocytes, which are essential for the innate immune response. nih.govfrontiersin.org Research on temporin A, a representative of the family, shows that it induces the migration of human monocytes, neutrophils, and macrophages. nih.gov This chemotactic effect suggests that these peptides can recruit key immune cells to sites of infection. nih.gov

The process of chemoattraction involves the directed movement of cells like macrophages toward a chemical stimulus. frontiersin.org In vivo experiments have confirmed this action, as the injection of temporin A into mice led to the infiltration of neutrophils and monocytes at the injection site. nih.gov This demonstrates that temporins are functionally chemotactic in a living organism, enhancing host antimicrobial immunity by recruiting phagocytes. nih.gov

Engagement with G-Protein Coupled Receptors (e.g., FPRL1)

The chemoattractant properties of temporins are not random; they are mediated through specific interactions with G-protein coupled receptors (GPCRs) on the surface of immune cells. nih.govnih.gov Studies have identified Formyl Peptide Receptor-Like 1 (FPRL1) as a primary receptor for certain temporins, such as temporin A. nih.govnih.gov FPRL1, also known as the lipoxin A4 receptor, is expressed on phagocytic leukocytes. nih.govresearchgate.net

The binding of a temporin peptide to FPRL1 triggers a G-protein-mediated signaling cascade, leading to cellular responses like calcium ion flux and the activation of MAPK pathways, which are crucial for cell migration. nih.gov This was confirmed in experiments where temporin A selectively stimulated chemotaxis in cells genetically engineered to express human FPRL1. nih.gov This receptor-specific mechanism indicates a sophisticated method of immune modulation, allowing these peptides to orchestrate a targeted immune response. nih.govresearchgate.net

Anti-Proliferative Effects in Research on Cancer Cell Lines

Temporin peptides have garnered interest for their anti-proliferative effects against various cancer cell lines. nih.govmdpi.com Many antimicrobial peptides from amphibians show anticancer properties, often because their mechanism of action against bacterial membranes is similar to their effect on cancer cells. nih.gov

This compound and its relatives have been shown to inhibit the growth of numerous human carcinoma cell lines. nih.govresearchgate.net For instance, related temporins have demonstrated cytotoxicity against lung carcinoma (A549), breast adenocarcinoma (MCF-7), and other cancer cell types in a concentration-dependent manner. nih.govnih.govresearchgate.net The proposed mechanism involves the peptide's ability to selectively target and disrupt the cancer cell membrane. researchgate.net This selectivity is often attributed to the differences in membrane composition between cancerous and normal cells, such as the increased negative charge on the surface of tumor cells. nih.gov The amphiphilic, α-helical structure of these peptides allows them to interact with and permeabilize the cell membrane, leading to cell death. nih.gov

Table 2: Documented Anti-Proliferative Effects of the Temporin Family on Cancer Cell Lines

Cancer Cell Line Type of Cancer Peptide Family Observed Effect Citation
A549 Lung Carcinoma Temporin-SHf Inhibition of proliferation, migration, and colony formation; induction of apoptosis. nih.gov
MCF-7 Breast Adenocarcinoma Temporin-1CEa High sensitivity and cytotoxicity. nih.gov
Various 12 Human Carcinoma Lines Temporin-1CEa Concentration-dependent cytotoxicity. nih.gov
PC3, MDA-MB231 Prostate & Breast Cancer Dermaseptin B2 Inhibition of colony formation. nih.gov

Molecular and Cellular Mechanisms of Temporin Alf Action

Membrane-Active Mechanisms in Microbial and Cellular Targets

The primary mode of action for Temporin-ALf involves direct interaction with and disruption of the cell membranes of target organisms. researchgate.netnih.gov This process is governed by a series of physicochemical events, including association with the membrane, conformational changes, and subsequent permeabilization.

Interaction with Phospholipid Bilayers and Model Membranes

This compound, like other temporins, readily interacts with phospholipid bilayers, which serve as the fundamental structure of cellular membranes. nih.govnih.gov Studies using model membrane systems, such as liposomes and supported lipid bilayers, have been instrumental in elucidating these interactions. nih.govnih.gov The composition of the phospholipid bilayer significantly influences the extent of this interaction. For instance, the presence of negatively charged phospholipids (B1166683), such as phosphatidylglycerol (PG), which are common in bacterial membranes, enhances the intercalation of temporins into the lipid monolayer. nih.gov Conversely, the presence of cholesterol, a key component of eukaryotic cell membranes, can hinder the penetration of these peptides into lipid films. nih.gov

Molecular dynamics simulations have provided further insights, showing that temporins can penetrate shallowly into the bilayer and, at higher concentrations, aggregate and extract lipids from the membrane to form tubular protrusions. mdpi.com This interaction perturbs the lipid packing and can lead to membrane thinning. mdpi.com The ability of temporins to cause the release of fluorescent markers from liposomes demonstrates their capacity to disrupt the integrity of these model membranes. nih.gov The size-dependent leakage of these markers suggests that the disruption is not a complete dissolution of the membrane but rather a more localized perturbation. nih.gov

Table 1: Interaction of Temporin Peptides with Model Membrane Systems

Model System Observation Implication Reference(s)
Lipid Monolayers Enhanced penetration in the presence of phosphatidylglycerol (PG). Preferential interaction with bacterial-like membranes. nih.gov
Reduced penetration in the presence of cholesterol. Lower affinity for eukaryotic membranes. nih.gov
Liposomes (Vesicles) Release of encapsulated fluorescent markers. Peptide-induced membrane permeabilization. nih.gov
Size-dependent leakage of markers. Formation of localized pores or defects rather than complete membrane dissolution. nih.gov
Supported Lipid Bilayers Formation of fibrillar protrusions at high peptide concentrations. Peptide-induced reorganization and shaping of the membrane. nih.gov
Molecular Dynamics Simulations Shallow penetration into the bilayer and lipid extraction. Perturbation of lipid packing and membrane thinning. mdpi.com

Role of Electrostatic and Hydrophobic Interactions in Membrane Association

The association of this compound with microbial membranes is a two-step process driven by both electrostatic and hydrophobic interactions. nih.govresearchgate.netresearchgate.net Initially, the cationic nature of the peptide, resulting from its net positive charge, facilitates an electrostatic attraction to the negatively charged components of microbial cell surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.comelte.huresearchgate.net This initial binding concentrates the peptide at the membrane surface.

Following the initial electrostatic attraction, hydrophobic interactions become dominant. mdpi.comresearchgate.net The hydrophobic residues of the peptide insert into the nonpolar acyl chain region of the lipid bilayer. mdpi.com This insertion is a critical step for membrane disruption. The high hydrophobicity of temporins is a key factor in their ability to perturb the membrane structure. mdpi.com The interplay between electrostatic and hydrophobic forces is crucial for the peptide's ability to selectively target and disrupt microbial membranes while having a lesser effect on the zwitterionic membranes of mammalian cells. elte.hu

Conformational Changes (e.g., α-Helical Folding) upon Membrane Interaction

In an aqueous environment, this compound, like many other temporins, exists in a largely unstructured or random coil conformation. mdpi.com However, upon encountering a membrane environment, it undergoes a significant conformational change, folding into an amphipathic α-helix. nih.govnih.govresearchgate.netmdpi.commdpi.com This structural transition is induced by the transfer from a polar aqueous solution to the nonpolar, hydrophobic core of the lipid bilayer. mdpi.com

The resulting α-helical structure is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. researchgate.net The hydrophobic face interacts with the lipid acyl chains within the membrane core, while the hydrophilic face, which includes the charged residues, can interact with the lipid headgroups and the aqueous environment. mdpi.comresearchgate.net This amphipathic nature is fundamental to its membrane-disruptive activity. Circular dichroism (CD) spectroscopy is a common technique used to observe this conformational change from a random coil to an α-helix in the presence of membrane-mimicking environments like trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles. mdpi.com

Mechanisms of Membrane Permeabilization and Intracellular Leakage

Following membrane binding and folding, this compound disrupts the membrane's barrier function, leading to permeabilization and the leakage of intracellular contents. researchgate.netnih.govresearchgate.net This disruption can occur through several proposed mechanisms, and the exact process may depend on the peptide concentration and the specific lipid composition of the target membrane.

One prominent model is the formation of pores or channels. mdpi.commdpi.com These can be "barrel-stave" pores, where peptides aggregate to form a pore with their hydrophobic surfaces facing the lipids and their hydrophilic surfaces lining the channel, or "toroidal" pores, where the lipid monolayers bend continuously through the pore, which is lined by both peptides and lipid headgroups. researchgate.net Evidence for pore formation comes from experiments showing the leakage of cytoplasmic components, such as β-galactosidase, from bacteria treated with temporins. Patch-clamp studies have also suggested channel-like activity for some temporins. mdpi.com

At higher concentrations, a "carpet-like" mechanism may occur, where the peptides accumulate on the membrane surface, disrupting the lipid packing and eventually causing the membrane to disintegrate in a detergent-like manner. researchgate.netplos.org Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have shown that temporins can cause significant morphological changes to bacterial cells, including membrane blebbing, wrinkling, and complete disruption, leading to the release of intracellular materials. researchgate.netmdpi.comnih.gov

Non-Membrane-Disruptive Mechanisms of Action

While membrane disruption is the primary mechanism of action for this compound, there is emerging evidence that some temporins may also exert their effects through non-membrane-disruptive pathways.

Interference with Intracellular Macromolecule Synthesis and Function

Some studies suggest that antimicrobial peptides, including temporins, can translocate across the cell membrane without causing complete lysis and interact with intracellular targets. researchgate.netresearchgate.netnih.gov This can lead to the inhibition of essential cellular processes. For instance, some AMPs have been shown to interfere with the synthesis of macromolecules like proteins and nucleic acids. nih.gov For some temporins, there is evidence of interaction with intracellular proteins. For example, Temporin L has been shown to interact with FtsZ, a key protein involved in bacterial cell division. mdpi.com While direct evidence for this compound's interference with intracellular macromolecule synthesis is still developing, the known activities of other temporins suggest this as a potential secondary mechanism of action.

Based on a thorough review of the current scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific molecular and cellular mechanisms outlined in your request.

Extensive searches have revealed that while there is a significant body of research on the temporin family of peptides, the specific mechanisms of action for this compound have not been detailed in published studies. The amino acid sequence for this compound has been identified as FFPIVGKLLSGLSGLL-NH2, and it is known to be from the skin of the Amolops loloensis frog. nih.govconicet.gov.arresearchgate.net However, beyond this identification, the literature does not provide specific data on its interactions with the targets you listed.

Specifically:

Modulation of FtsZ: Research has detailed the inhibition of the bacterial cell division protein FtsZ by Temporin-L , not this compound. nih.govnih.govunimi.it This mechanism involves the peptide crossing the bacterial membrane and binding to FtsZ, which competitively inhibits its GTPase activity and disrupts cell division. unimi.it

Targeting of Phosphatidylserine (B164497) in Cancer Cells: The targeting of anionic membrane components, particularly phosphatidylserine (PtdSer) on the surface of cancer cells, has been described for Temporin-1CEa . nih.gov This interaction is crucial for its cancer cell selectivity and membrane-disrupting activity. nih.gov No such studies are available for this compound.

Antiparasitic Activity (Cysteine Protease Inhibition): The antiparasitic mechanisms for other temporins, such as Temporin A and Temporin B , primarily involve permeating the parasite's plasma membrane. nih.gov While cysteine protease inhibition is a known antiparasitic strategy and has been explored with dimers of other temporins like TSHa , this specific mechanism has not been documented for this compound. nih.govplos.org

Modulation of MyD88-dependent Signaling: The ability to modulate host immune responses via the MyD88-dependent signaling pathway has been demonstrated for Temporin-1CEa , which can reduce the production of pro-inflammatory cytokines. nih.gov There is no available information linking this compound to this pathway.

Due to the strict requirement to focus solely on this compound and the lack of specific research findings for this particular peptide within the requested topics, generating a scientifically accurate and non-speculative article is not feasible at this time. To do so would require extrapolating data from other temporin analogues, which would violate the core instruction of focusing exclusively on this compound.

Biosynthesis, Post Translational Modifications, and Endogenous Regulation

Biosynthetic Pathways and Precursor Processing within Host Organisms

Temporin-ALf, like other antimicrobial peptides (AMPs) in frogs, is synthesized as a larger precursor protein. nih.govfrontiersin.org This precursor, known as a prepropeptide, has a multi-domain structure that includes a signal peptide, an acidic spacer, and the sequence of the mature, active peptide. nih.govfrontiersin.org The signal peptide is highly conserved among related species and guides the precursor protein into the secretory pathway. nih.gov

The biosynthesis begins with the transcription of the temporin gene into messenger RNA (mRNA) and its subsequent translation into the prepropeptide. researchgate.net Analysis of the cDNA encoding for temporin-FL, a related temporin, revealed a precursor structure with a 23-amino acid signal peptide region and an acidic spacer. frontiersin.org This acidic region terminates with a specific Lys-Arg sequence, which is a recognized processing site for propeptide convertases. nih.govfrontiersin.org

Following the signal peptide and acidic spacer, the sequence for the mature this compound is located. The entire prepropeptide is processed by a series of enzymes to release the final, active peptide. This processing involves the cleavage at the Lys-Arg site by a convertase, which separates the mature peptide from the rest of the precursor. nih.govresearchgate.net This multi-step processing ensures that the potent antimicrobial activity of the peptide is only unleashed when and where it is needed, preventing potential harm to the host's own cells. The genes for these peptides in Hylidae and Ranidae frogs likely evolved from a common ancestral gene through duplication and subsequent mutation of the domain encoding the mature peptide. nsf.gov

Post-Translational Modifications and their Functional Implications (e.g., C-terminal amidation)

A crucial step in the maturation of this compound is the post-translational modification of its C-terminus. frontiersin.org This process, known as C-terminal amidation, is a common feature among many amphibian antimicrobial peptides. researchgate.netresearchgate.net In the precursor sequence, the mature peptide sequence is followed by a glycine (B1666218) residue. nih.govresearchgate.net This glycine acts as the nitrogen donor for the amidation reaction, which is catalyzed by a carboxypeptidase enzyme. nih.govresearchgate.net The result is the replacement of the C-terminal carboxylic acid group with an amide group. nih.gov

This amidation has significant functional implications. The addition of the amide group neutralizes the negative charge of the C-terminus, which can enhance the peptide's ability to interact with and disrupt the negatively charged membranes of microorganisms. nih.gov C-terminal amidation is also thought to increase the stability of the peptide by making it more resistant to degradation by carboxypeptidases. Studies on various antimicrobial peptides have shown that a free C-terminal carboxyl group can reduce both antimicrobial activity and hemolytic side effects. researchgate.net The C-terminal region of temporins, which is hypervariable, is believed to be involved in the selectivity and specificity of these molecules. nih.gov

The structural and functional consequences of C-terminal amidation are summarized in the table below.

ModificationEffect on ChargeImpact on StabilityFunctional Consequence
C-terminal Amidation Neutralizes the negative charge of the C-terminal carboxyl group. nih.govIncreases resistance to degradation by carboxypeptidases. Enhances antimicrobial activity by promoting interaction with microbial membranes. researchgate.netnih.gov

Endogenous Regulatory Mechanisms of Peptide Expression and Secretion

The expression of temporin genes, including that for this compound, is a regulated process. In the skin of frogs, the synthesis of these peptides occurs in specialized granular glands. mdpi.com The peptides are then stored in secretory granules and are released through a holocrine mechanism, where the entire cell disintegrates to release its contents. mdpi.com This release is stimulated by the sympathetic nervous system, often in response to stress or injury, ensuring a rapid deployment of these defensive peptides to the site of a wound to prevent infection. nsf.gov

The expression of the genes encoding preprotemporins is also under hormonal control. Studies have shown a correlation between thyroid hormone levels and the expression of preprotemporin mRNA. researchgate.netnih.gov For instance, in the Japanese mountain brown frog (Rana ornativentris), preprotemporin mRNA levels were undetectable before metamorphosis but increased significantly during the metamorphic climax, a period characterized by high thyroid hormone concentrations. researchgate.netnih.gov Direct administration of triiodothyronine (T3) to adult frogs resulted in an increased level of preprotemporin mRNA in the skin. nih.gov This suggests that thyroid hormones play a key role in coordinating the expression of these defense peptides with developmental stages and physiological events like molting. researchgate.net

Furthermore, conserved cis-regulatory elements, such as CRE1 and CRE2, have been identified in the promoter regions of the genes for these peptides. nsf.gov These elements are thought to be binding sites for transcription factors like C-Fos and C-Jun, playing an important role in regulating gene expression. nsf.gov

Influence of Environmental Factors and Physiological States on Production

The production of antimicrobial peptides like this compound is not static and can be influenced by various external and internal cues. Environmental factors, including exposure to pathogens, can modulate the synthesis of these peptides. nih.gov For example, exposure to certain bacteria has been shown to increase the synthesis of antimicrobial peptides in some frog species. nsf.gov This indicates an adaptive response where the frog ramps up its chemical defenses in the presence of a microbial threat.

The physiological state of the amphibian also plays a significant role. As mentioned previously, developmental stages, particularly metamorphosis, are linked to a dramatic increase in temporin gene expression, which is regulated by thyroid hormones. researchgate.netnih.gov This ensures that the young frog is equipped with a robust chemical defense system as it transitions to a terrestrial environment with a different set of microbial challenges. The production of some antimicrobial peptides can be seasonal, which may also be linked to hormonal cycles. nih.gov

The table below summarizes the factors influencing the production of this compound and other related antimicrobial peptides.

FactorInfluence on ProductionUnderlying Mechanism
Environmental (Pathogen Exposure) Increased synthesis of antimicrobial peptides. nsf.govLikely mediated by pattern recognition receptors on epithelial cells detecting microbial products. nsf.gov
Physiological (Metamorphosis) Significant increase in preprotemporin mRNA levels. researchgate.netnih.govInduced by a surge in thyroid hormone concentrations. researchgate.netnih.gov
Physiological (Hormonal Status) Thyroid hormones directly upregulate gene expression. nih.govThyroid hormones may induce the expression of genes encoding preprotemporins. researchgate.net
Environmental (Seasonality) Production can be seasonal. nih.govPotentially linked to hormonal cycles and environmental conditions. nih.gov

Structural Functional Relationships and Peptide Engineering in Research

Impact of Primary Amino Acid Sequence on Biological Activity

The specific sequence of amino acids in a peptide is the fundamental determinant of its three-dimensional structure, physicochemical properties, and ultimately, its biological function. For temporins, the primary sequence dictates critical parameters such as net charge, hydrophobicity, and amphipathicity, which collectively govern their antimicrobial efficacy and selectivity. d-nb.infoimrpress.com

Temporins are generally short peptides, typically 8-17 amino acids long, and are C-terminally amidated. nih.govmdpi.com This C-terminal amidation is a common feature that neutralizes the negative charge of the terminal carboxyl group, which can be important for peptide-membrane interactions. The family is characterized by a high content of hydrophobic residues (often over 70%), with leucine (B10760876) being particularly abundant. conicet.gov.armdpi.com

The biological activity of temporins is predominantly directed against Gram-positive bacteria. nih.govnih.gov This specificity is linked to the composition of bacterial membranes. The mechanism of action involves the peptide adopting an α-helical conformation upon interacting with the membrane-mimicking environments of target cells. This structural transition is crucial for its ability to perturb and permeate the lipid bilayer, leading to cell lysis. mdpi.comnih.gov The balance between the peptide's hydrophobicity and its cationic nature, conferred by basic amino acid residues like lysine (B10760008), is crucial. An appropriate balance allows for initial electrostatic attraction to the negatively charged components of bacterial membranes, followed by hydrophobic interactions that drive membrane insertion and disruption. mdpi.com

Role of Specific Amino Acid Residues and Regions in Modulating Function

Cationic Residues: Temporin-ALf contains a single Lysine (K) residue at position 7. This positively charged residue is fundamental for the initial electrostatic interaction with the negatively charged phospholipids (B1166683) present on the surface of many bacterial membranes. mdpi.comconicet.gov.ar Alanine scanning studies on Temporin B revealed that the Lysine at position 10 was essential for its activity. mdpi.com Similarly, the position and number of cationic residues in temporin analogues are a key focus of modification to modulate activity. mdpi.com

Central and C-Terminal Regions: The central and C-terminal parts of the peptide, rich in Leucine and Glycine (B1666218), contribute to the formation of the amphipathic α-helix. This structure, where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix, is essential for membrane disruption. Studies on Temporin L have highlighted the importance of a stable helical conformation in the C-terminal region for its biological activity. researchgate.net

Strategies for Enhancing and Modifying Biological Activity in Research

The short sequence and well-defined structure of temporins make them excellent templates for engineering peptides with improved characteristics, such as enhanced potency, broader spectrum of activity, and reduced toxicity to mammalian cells. nih.govimrpress.com

Rational design involves making specific, knowledge-based amino acid substitutions to alter a peptide's physicochemical properties in a predictable way. the-scientist.com A primary goal is often to optimize the balance between cationicity and hydrophobicity.

Increasing Cationicity: Introducing additional basic residues like Lysine (K) or Arginine (R) can increase the peptide's net positive charge. This typically enhances antimicrobial activity, especially against Gram-negative bacteria, by strengthening the initial electrostatic attraction to the bacterial outer membrane. d-nb.infomdpi.com For example, designing analogues of Temporin-GHa with additional arginine residues improved its ability to inhibit Streptococcus mutans. frontiersin.org

Modulating Hydrophobicity: Substituting amino acids can fine-tune hydrophobicity. For instance, replacing Serine with a more hydrophobic residue like Tyrosine in Temporin A analogues was explored to study its effect on biological properties. mdpi.comnih.gov Conversely, decreasing hydrophobicity can sometimes reduce hemolytic activity (toxicity to red blood cells). mdpi.com

Incorporating Non-natural or D-amino acids: To increase stability against proteolytic degradation, researchers may incorporate D-amino acids. As proteases typically recognize L-amino acids, peptides containing D-isomers are more resistant. nih.gov However, this can also alter the peptide's helical structure and function. researchgate.net

Table 1: Effect of Amino Acid Substitutions on the Activity of Temporin Analogues This table presents findings from research on analogues of various temporins to illustrate the principle of rational substitution.

Parent Peptide Analogue Modification Key Finding Reference
Temporin-GHa GHaR H5R, H12R Increased positive charge, enhancing activity against S. mutans. frontiersin.org
Temporin A DT4F F1 -> Phe(4-F) Fluorinated Phe at position 1 resulted in the most effective antibacterial agent among the new compounds tested. nih.gov
Temporin A DTTyr10 S10 -> Tyr Substitution with a more hydrophobic OH-containing Tyr residue showed high selectivity towards MCF-7 cancer cells. mdpi.comnih.gov
Temporin B TB_KKG6A G6A, L10K, S13K Multiple substitutions led to improved activity against both Gram-positive and Gram-negative bacteria. conicet.gov.ar

Altering the length of a peptide is another strategy to modify its function.

Extension: While less common for the already efficient temporins, extending a peptide sequence could be used to incorporate new functionalities, such as adding a sequence that targets a specific cell type or improves solubility.

Peptide dimerization involves linking two monomeric peptides together. This can be achieved through various chemical strategies, such as using a lysine residue to create a branched peptide. nih.gov This approach has several potential benefits:

Enhanced Potency: Dimerization can increase the peptide's local concentration at the target membrane, improving its binding affinity and disruptive power.

Increased Stability: Linking two peptides can make them more resistant to degradation by proteases, which is a significant advantage for potential therapeutic applications. nih.gov

Improved Selectivity: Dimeric peptides can exhibit higher selectivity for microbial membranes over host cells. Studies on the dimerization of Temporin-SHa showed that the resulting dimeric peptide had lower cytotoxicity and better selectivity than the monomer. nih.gov

Truncation and Extension of Peptide Sequences

Principles of Rational Peptide Design for Targeted Research Applications

Rational peptide design is a goal-oriented process that leverages an understanding of structure-activity relationships to create novel peptides with desired properties. cnr.itfrontiersin.org The overarching principles are grounded in manipulating the fundamental physicochemical characteristics of the peptide.

Target-Specific Affinity: The design process begins with the target. For antimicrobial applications, the design focuses on enhancing interactions with microbial membranes. This is typically achieved by increasing the net positive charge (using Lys, Arg) for better electrostatic attraction to negatively charged membrane components like lipopolysaccharide (LPS) or teichoic acids. mdpi.combiorxiv.org

Structural Stabilization: The peptide's active conformation, often an α-helix for temporins, must be stable in the target environment. Design strategies like "stapling" (intramolecular cross-linking) or introducing helix-promoting residues can be used to pre-organize the peptide into its active shape, enhancing its efficacy. frontiersin.org

Modulating Amphipathicity: A clear separation of hydrophobic and hydrophilic faces on the helical structure is crucial for membrane disruption. Helical wheel projections are used to guide amino acid substitutions that perfect this amphipathic character, thereby improving lytic activity. d-nb.info

Optimizing the Therapeutic Window: A key goal is to maximize antimicrobial potency while minimizing toxicity to host cells (e.g., hemolytic activity). This often involves a careful balancing act. For instance, while increasing hydrophobicity can boost antimicrobial action, excessive hydrophobicity often leads to higher toxicity. Therefore, design efforts focus on finding an optimal hydrophobic-cationic balance. d-nb.infomdpi.com

Enhancing Stability: To be effective in biological systems, peptides must resist degradation. Rational design incorporates strategies like using D-amino acids, cyclizing the peptide backbone, or terminal modifications (amidation/acetylation) to protect against proteases and peptidases. researchgate.net

By applying these principles, researchers can systematically engineer peptides like this compound, transforming a natural template into a highly optimized molecule for specific research or potential therapeutic applications. mdpi.com

Advanced Methodologies for Studying Temporin Alf

Chemical Synthesis Techniques (e.g., Solid-Phase Peptide Synthesis)

The primary method for producing Temporin-ALf and its analogues is through Solid-Phase Peptide Synthesis (SPPS) . mdpi.comnjau.edu.cn This well-established technique allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The use of the Fmoc (9-fluorenylmethyloxycarbonyl)/Ot-Bu (tert-butyl) strategy is common, where the Fmoc group provides temporary protection for the amino terminus of the growing peptide chain. mdpi.com

The synthesis process involves several key steps:

Resin Selection: A suitable resin, such as Rink-amide MBHA resin, is chosen to support the peptide chain and to yield a C-terminally amidated peptide upon cleavage, a common feature of many temporins. mdpi.com

Amino Acid Coupling: Each amino acid, with its side chain protected, is activated using coupling reagents like HBTU, DIC, PyBOP, or TBTU before being added to the resin-bound peptide chain. mdpi.com

Deprotection: The Fmoc protecting group is removed from the newly added amino acid, typically with a solution of piperidine (B6355638) in dimethylformamide (DMF), to allow for the next coupling cycle. researchgate.net

Cleavage and Deprotection: Once the full peptide sequence is assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously.

Purification and Verification: The crude peptide is then purified, most commonly using high-performance liquid chromatography (HPLC), to isolate the desired full-length peptide from truncated sequences and other impurities. The final product's identity and purity are confirmed using mass spectrometry (MS).

This synthetic approach not only ensures high purity and yield but also facilitates the incorporation of unnatural or modified amino acids to create analogues with enhanced properties. mdpi.com

In vitro Assays for Functional Characterization in Research Settings

To understand the biological activity of this compound, a variety of in vitro assays are employed in research settings. These assays are crucial for determining its antimicrobial efficacy and its effects on microbial structures like biofilms.

Antimicrobial Activity Assays (e.g., Broth Microdilution, Disk Diffusion)

The antimicrobial potency of this compound is primarily quantified by determining its Minimum Inhibitory Concentration (MIC) . The broth microdilution method is a standard and widely used technique for this purpose. jcpres.comjcpres.comjournalmrji.com This assay involves preparing a series of twofold dilutions of the peptide in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of a specific microorganism. researchgate.net After an incubation period, the MIC is determined as the lowest concentration of the peptide that visibly inhibits the growth of the microorganism. jcpres.comresearchgate.net

The disk diffusion method offers a qualitative assessment of antimicrobial activity. mdpi.comjcpres.com In this assay, a paper disk impregnated with a known amount of this compound is placed on an agar (B569324) plate that has been uniformly inoculated with a target bacterium. As the peptide diffuses into the agar, it creates a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the inhibition zone, will form around the disk. The diameter of this zone provides an indication of the peptide's effectiveness. mdpi.com

These assays are fundamental for screening the activity of this compound against a broad spectrum of bacteria and for comparing its potency to that of other antimicrobial agents. jcpres.comjcpres.com

Membrane Permeability and Integrity Assays (e.g., SYTOX Green uptake)

A key aspect of the mechanism of action for many antimicrobial peptides, including temporins, is the disruption of the bacterial cell membrane. To investigate this, membrane permeability and integrity assays are utilized. One of the most common is the SYTOX Green uptake assay . nih.govnih.gov

SYTOX Green is a fluorescent nucleic acid stain that cannot penetrate the intact membranes of healthy cells. nih.govthermofisher.com However, if this compound compromises the bacterial membrane, SYTOX Green can enter the cell and bind to its nucleic acids, resulting in a significant increase in fluorescence. nih.govresearchgate.net By measuring this fluorescence over time using a fluorescence spectrophotometer or a microplate reader, researchers can quantify the extent and rate of membrane permeabilization induced by the peptide. nih.gov This assay provides direct evidence of membrane disruption as a primary mode of action.

Assays for Anti-Biofilm Activity (e.g., MBIC)

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. The ability of this compound to combat biofilms is a critical area of investigation. Assays to determine the Minimum Biofilm Inhibitory Concentration (MBIC) are used to evaluate this activity. frontiersin.orgmdpi.com

The MBIC is defined as the lowest concentration of an antimicrobial agent required to inhibit the initial formation of a biofilm by at least 50% (MBIC50). mdpi.comfrontiersin.org This is typically determined using a crystal violet (CV) assay. In this method, bacteria are allowed to form biofilms in the presence of varying concentrations of this compound in a microtiter plate. After incubation, the planktonic (free-floating) bacteria are washed away, and the remaining biofilm is stained with crystal violet. The amount of stained biofilm is then quantified by measuring the absorbance after solubilizing the dye, which allows for the determination of the MBIC. frontiersin.org These assays are crucial for assessing the potential of this compound in preventing biofilm-related infections. frontiersin.orgnih.gov

Biophysical Techniques for Membrane Interaction Studies

To gain a deeper, molecular-level understanding of how this compound interacts with and disrupts bacterial membranes, researchers employ various biophysical techniques. These methods often utilize model membrane systems that mimic the composition of biological membranes.

Use of Model Membrane Systems (e.g., Liposomes, Monolayers)

Liposomes are spherical vesicles composed of one or more lipid bilayers, which serve as excellent three-dimensional models of cell membranes. nih.govnih.gov They can be prepared with specific lipid compositions to mimic either bacterial or eukaryotic membranes. For instance, the inclusion of negatively charged phospholipids (B1166683) like phosphatidylglycerol (PG) can simulate the bacterial membrane environment. nih.gov Studies with liposomes can reveal how this compound binds to and perturbs the lipid bilayer. nih.gov For example, the release of an encapsulated fluorescent dye from liposomes upon the addition of the peptide can provide quantitative data on its membrane-lytic activity.

Lipid monolayers provide a two-dimensional model system at an air-water interface. nih.gov These are formed by spreading lipids on the surface of an aqueous subphase. The interaction of this compound with these monolayers can be studied by measuring changes in surface pressure. An increase in surface pressure upon injection of the peptide into the subphase indicates that the peptide is inserting into the lipid monolayer. nih.govmdpi.com This technique allows for the investigation of the peptide's affinity for different lipid compositions and its ability to penetrate the membrane interface.

Together, these model membrane systems, in conjunction with various biophysical measurement techniques, provide detailed insights into the molecular interactions driving the antimicrobial activity of this compound. nih.gov

Spectroscopic and Imaging Techniques

A variety of spectroscopic and imaging methods are utilized to investigate the structural and interactive properties of this compound.

Transmission Electron Microscopy (TEM): TEM is a powerful imaging technique used to visualize the effects of this compound on microbial cells at a high resolution. Studies have shown that TEM can reveal membrane breakage and the subsequent leakage of intracellular components in bacteria treated with temporins. mdpi.com This provides direct visual evidence of the peptide's membrane-disrupting mechanism.

Dynamic Light Scattering (DLS): DLS is employed to determine the size distribution of particles in a solution. In the context of this compound research, DLS can be used to study the peptide's aggregation state in different environments and its interaction with lipid vesicles, which serve as models for cell membranes.

Fluorescence Spectroscopy: This technique is instrumental in studying the interaction of this compound with model membranes. By utilizing intrinsic tryptophan fluorescence or extrinsic fluorescent probes, researchers can monitor changes in the peptide's environment. mdpi.com A blue shift in the fluorescence emission spectrum, for instance, suggests the insertion of the peptide into the hydrophobic core of a lipid bilayer. mdpi.com Fluorescence quenching experiments can further elucidate the depth of peptide insertion into liposomes. mdpi.com

Electrophysiology Experiments

Patch-clamp is a gold-standard electrophysiological technique for studying ion channel activity and membrane potential. nih.govpressbooks.pubelements-ic.com This method allows for the direct measurement of ionic currents flowing across a cell membrane. elements-ic.com In the study of this compound, patch-clamp experiments can be designed to investigate whether the peptide forms discrete ion channels or pores in target membranes, leading to depolarization and cell death. nih.gov The technique offers high temporal and spatial resolution, enabling the characterization of the biophysical properties of any peptide-induced channels. nih.govpressbooks.pub

Computational and Molecular Modeling Approaches

Computational methods provide powerful tools to complement experimental studies by offering atomic-level insights into the behavior of this compound.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. researchgate.net These simulations provide detailed information about the conformational changes and flexibility of peptides like this compound. researchgate.net By modeling the peptide in different environments (e.g., in aqueous solution versus in the presence of a lipid bilayer), researchers can predict its secondary structure and how it adapts upon membrane interaction. nih.govplos.org MD simulations are crucial for understanding the relationship between the peptide's conformational dynamics and its biological activity. researchgate.net

Docking Studies for Protein-Peptide Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. explorationpub.com In the context of this compound, docking studies are used to investigate its potential interactions with specific protein targets. nih.govresearchgate.net For example, docking simulations have been employed to explore the binding of temporins to viral proteins or bacterial enzymes. nih.govnih.gov These studies can identify key amino acid residues involved in the interaction and guide the design of peptide analogs with enhanced binding affinity and specificity. researchgate.netnih.gov

Biochemical and Proteomic Approaches for Target Identification

Identifying the molecular targets of this compound is crucial for understanding its full spectrum of biological activity. Biochemical and proteomic approaches are central to this effort. nih.gov

Affinity-based chemoproteomics: This method often involves modifying the peptide to create a "bait" that can "fish" for its binding partners within a complex mixture of proteins, such as a cell lysate. drughunter.com The captured proteins are then identified using mass spectrometry. drughunter.com

Target identification by chromatographic co-elution (TICC): This label-free approach monitors the interaction of a drug or peptide with cellular proteins based on their co-elution profile during liquid chromatography. nih.gov

Proteomic Profiling: Mass spectrometry-based proteomic analyses can be used to assess global changes in protein abundance within cells or tissues in response to this compound treatment. axxam.com This can help to identify downstream pathways affected by the peptide. axxam.com

These techniques are invaluable for moving beyond the membrane-disruption model and exploring potential intracellular targets of this compound. drughunter.comacs.org

Cellular Assays for Investigating Specific Biological Effects

Beyond its antimicrobial properties, this compound may elicit other biological effects, which can be investigated using specific cellular assays.

Comparative Analysis Within the Temporin Family and Other Amps

Sequence and Functional Diversification Across Temporin Variants

The temporin family is characterized by its short peptide chains, typically 10-14 amino acids in length, a net positive charge, and the ability to form an amphipathic α-helical structure in hydrophobic environments. acs.orgconicet.gov.ar This structural motif is crucial for their antimicrobial action. However, significant diversity exists within the family, arising from variations in amino acid sequences, which in turn leads to a broad spectrum of biological activities. nih.gov

Temporins are synthesized as precursor proteins that include a signal peptide and a pro-region, which are cleaved to release the mature, C-terminally amidated peptide. nih.gov This amidation is a common feature among many temporins and contributes to their stability and activity. The diversity in the active peptide sequences is thought to be an evolutionary adaptation to a wide range of pathogens. nih.gov

Temporin-ALf, with the sequence FFPIVGKLLSGLSGLL, is one of several temporin variants identified from the Amolops loloensis frog. nih.gov Its sequence differs from other "AL" variants such as ALb, ALc, and ALd, primarily in the N-terminal and central regions. nih.gov These subtle changes in amino acid composition can significantly impact the peptide's physicochemical properties, such as hydrophobicity and net charge, which are critical determinants of its antimicrobial potency and spectrum. For instance, the presence of two phenylalanine residues at the N-terminus of this compound likely enhances its hydrophobicity, influencing its interaction with microbial membranes.

The functional diversification within the temporin family is evident in their varying efficacy against different microbial species. While most temporins show potent activity against Gram-positive bacteria, some, like Temporin L, are also effective against Gram-negative bacteria and yeasts. conicet.gov.arplos.org This variation is directly linked to their primary structure. For example, the substitution of a single amino acid can alter the peptide's helical structure and its ability to interact with and disrupt different types of microbial membranes. acs.org

Table 1: Sequence Comparison of Selected Temporin Variants

Peptide Name Sequence Source Organism
This compound FFPIVGKLLSGLSGLL Amolops loloensis
Temporin-ALb FLPIVGKLLSGLL Amolops loloensis
Temporin-ALc LLPIVGKGLSGKL Amolops loloensis
Temporin-A FLPLIGKVLSGIL-NH2 Rana temporaria
Temporin-B LLPIVGNLLKSLL-NH2 Rana temporaria
Temporin-L FVQWFSKFLGRIL-NH2 Rana temporaria

Comparative Analysis of Mechanisms of Action Among Temporins

The primary mechanism of action for most temporins involves the disruption of microbial cell membranes. nih.gov This process is generally initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov Upon binding to the membrane surface, temporins undergo a conformational change, adopting an α-helical structure that facilitates their insertion into the lipid bilayer. acs.orgconicet.gov.ar

However, the precise mode of membrane disruption can vary among different temporin variants. Several models have been proposed, including the "carpet-like" mechanism, the formation of "barrel-stave" pores, or "toroidal pores". plos.org In the carpet-like model, the peptides accumulate on the membrane surface, disrupting the lipid packing and leading to membrane disintegration in a detergent-like manner. plos.org The barrel-stave and toroidal pore models involve the formation of transmembrane channels that lead to leakage of cellular contents and cell death.

Studies comparing Temporin A and Temporin L have revealed different molecular mechanisms underlying their antimicrobial and hemolytic activities. acs.org The "dynamic peptide-lipid supramolecular pore" model was suggested for the antimicrobial activity of temporins, while the "barrel-stave" model was proposed to explain their hemolytic (red blood cell-lysing) activity. acs.org The ability of Temporin L to adopt a more regular and stable helical structure is thought to be related to its higher hemolytic activity compared to Temporin A. nih.govacs.org

The mechanism of this compound is also believed to be membrane-centric. Its high hydrophobicity, conferred by the N-terminal phenylalanine residues, likely promotes deep insertion into the lipid bilayer, leading to significant membrane perturbation. The specific details of its interaction and the type of pore or disruption it causes are subjects of ongoing research. The diversity in the mechanisms of action across the temporin family highlights the subtle yet critical role of amino acid sequence in dictating the precise mode of microbial killing.

Distinctions and Similarities with Other Classes of Antimicrobial Peptides in Research

This compound and the broader temporin family share fundamental characteristics with other classes of AMPs, but also exhibit key differences.

Similarities:

Amphipathic Structure: Like many other AMPs, such as defensins and cathelicidins, temporins possess an amphipathic structure, with distinct hydrophobic and hydrophilic regions. conicet.gov.arnih.gov This feature is essential for their interaction with and disruption of microbial membranes.

Cationic Nature: The net positive charge of most temporins is a common trait among AMPs, facilitating their initial electrostatic interaction with negatively charged microbial surfaces. conicet.gov.ar

Membrane-Permeabilizing Action: The primary mode of action for the majority of AMPs, including temporins, is the perturbation of the microbial cell membrane, leading to increased permeability and cell death. nih.govplos.org

Distinctions:

Size: Temporins are among the shortest known AMPs, typically consisting of 10-14 amino acids. nih.govacs.org In contrast, defensins are larger, with 29-45 residues and a characteristic β-sheet structure stabilized by disulfide bonds. nih.gov Cathelicidins are also generally larger and are processed from a larger precursor protein.

Structure: While temporins adopt an α-helical conformation, defensins are characterized by a triple-stranded β-sheet structure. acs.orgnih.gov This structural difference influences their mechanism of action and target specificity.

Mechanism of Action: While membrane disruption is a common theme, the specific models of action can differ. For instance, some defensins are known to form well-defined pores, whereas the action of many temporins is often described by the more disruptive "carpet-like" or dynamic pore models. plos.org

Immunomodulatory Activity: Some AMPs, like certain cathelicidins and defensins, have been shown to possess immunomodulatory functions, such as chemoattracting immune cells. nih.govnih.gov While some temporins, like Temporin A, have also been shown to act as chemoattractants for phagocytes, this function is not as universally characterized across the entire temporin family as it is for some other AMP classes. nih.gov

Table 2: Comparative Features of Temporins, Defensins, and Cathelicidins

Feature Temporins Defensins Cathelicidins
Typical Length (amino acids) 10-14 29-45 Variable (processed from larger precursors)
Predominant Secondary Structure α-helical β-sheet α-helical (active fragment)
Key Structural Feature Short, amphipathic helix 3 disulfide bonds Conserved cathelin domain in precursor
Primary Mechanism Membrane disruption (carpet-like, pore formation) Pore formation, membrane disruption Membrane disruption, immunomodulation
Immunomodulatory Role Observed in some variants Well-established Well-established

Future Directions and Emerging Avenues in Temporin Alf Research

Elucidation of Unexplored Biological Roles and Secondary Activities

The primary focus of temporin research has been on their antimicrobial properties. conicet.gov.arresearchgate.net However, emerging evidence suggests that these peptides may possess a wider range of biological functions. Future research should aim to systematically uncover these secondary activities.

Antiviral and Antifungal Potential: While temporins are known for their antibacterial action, their efficacy against viral and fungal pathogens is less understood. conicet.gov.arntu.edu.sgresearchgate.net Comprehensive screening of Temporin-ALf against a diverse panel of viruses and fungi is a critical next step.

Anticancer Properties: Some temporins have exhibited cytotoxic effects against cancer cells. ntu.edu.sgresearchgate.net Investigating the antiproliferative and apoptotic activity of this compound against various cancer cell lines could reveal novel therapeutic applications. explorationpub.comnih.gov

Immunomodulatory Effects: Antimicrobial peptides can often modulate the host immune response. frontiersin.org Studies are needed to determine if this compound can influence inflammatory pathways, cytokine production, and the activity of immune cells. mdpi.com For instance, some temporins have been shown to downregulate pro-inflammatory molecules like TNF-α. nih.gov

Wound Healing and Anti-endotoxic Activity: The potential role of temporins in wound healing and their ability to neutralize endotoxins like lipopolysaccharide (LPS) are promising areas of investigation. conicet.gov.armdpi.com

Deeper Characterization of Intracellular Targets and Modulated Signaling Pathways

The primary mechanism of action for many temporins is the disruption of the microbial cell membrane. conicet.gov.arntu.edu.sg However, the possibility of intracellular targets and the modulation of specific signaling pathways remains an intriguing and underexplored area.

Future research should focus on:

Identifying Intracellular Binding Partners: Utilizing techniques such as pull-down assays coupled with mass spectrometry to identify proteins or nucleic acids within microbial or cancer cells that interact with this compound.

Investigating Nucleic Acid Interactions: Exploring the potential of this compound to bind to and interfere with DNA or RNA, a mechanism observed for some other antimicrobial peptides. nih.gov

Mapping Modulated Signaling Pathways: Employing transcriptomic and proteomic approaches to identify cellular signaling pathways that are significantly altered upon treatment with this compound. This could include pathways related to cell proliferation, apoptosis, and stress responses. For example, some AMPs are known to activate pathways like NF-κB or MAPK. nih.gov

Development of Advanced Methodologies for Investigating Peptide Dynamics

Understanding the dynamic behavior of this compound in different biological environments is crucial for optimizing its activity and developing effective delivery systems. Advanced computational and experimental techniques will be instrumental in this endeavor.

Accelerated Molecular Dynamics (MD) Simulations: MD simulations provide atomic-level insights into peptide-membrane interactions and aggregation behavior. nih.govbiorxiv.org Accelerated MD methods can overcome the time-scale limitations of conventional simulations, allowing for the exploration of complex conformational changes and binding events. biorxiv.org

Advanced Spectroscopic Techniques: Techniques like solid-state NMR and circular dichroism spectroscopy can be used to study the structure and orientation of this compound within model membranes and in the presence of cells. researchgate.netmdpi.com

Fluorescence Microscopy: Advanced fluorescence microscopy techniques can visualize the interaction of labeled this compound with live cells, providing real-time information on its localization and mechanism of action. nih.gov

Exploration of this compound in Novel Research Tools and Model Systems

The unique properties of this compound could be harnessed to develop novel research tools and its efficacy can be evaluated in more complex biological models.

Peptide-Based Biosensors: The specific binding properties of this compound to certain microbial components could be exploited to develop biosensors for the rapid detection of pathogens.

Drug Delivery Vehicles: Conjugating this compound to other therapeutic agents could enhance their delivery to target cells, particularly in the context of cancer therapy or for overcoming antibiotic resistance. acs.org

In Vivo Model Systems: Moving beyond in vitro studies, the evaluation of this compound's efficacy and behavior in animal models of infection and cancer is essential to understand its therapeutic potential in a more complex physiological environment. conicet.gov.ar

Investigation of Resistance Mechanisms to this compound in Microorganisms

A key advantage of antimicrobial peptides is the low likelihood of bacteria developing resistance compared to conventional antibiotics. ntu.edu.sg However, the potential for resistance development should not be overlooked.

Future research in this area should include:

Selection of Resistant Strains: Subjecting microbial populations to gradually increasing concentrations of this compound to select for and isolate resistant mutants. openmicrobiologyjournal.com

Genomic and Proteomic Analysis of Resistant Strains: Comparing the genetic and protein expression profiles of resistant and susceptible strains to identify the molecular changes responsible for resistance.

Characterization of Resistance Mechanisms: Investigating the specific mechanisms of resistance, which could include:

Alterations in Membrane Composition: Changes in the lipid composition of the bacterial membrane that reduce peptide binding or insertion. reactgroup.org

Efflux Pumps: The overexpression of pumps that actively transport this compound out of the bacterial cell. reactgroup.orgnih.gov

Proteolytic Degradation: The production of enzymes that degrade the peptide.

Modification of the Peptide Target: Alterations in the cellular component that this compound targets. reactgroup.orgnih.gov

Q & A

Q. How can researchers ensure data integrity when publishing conflicting findings on this compound?

  • Methodological Answer :
  • Disclose all raw data and preprocessing steps (e.g., outlier exclusion criteria) .
  • Use platforms like Zenodo to archive datasets with DOIs for independent verification .
  • Discuss limitations (e.g., peptide batch variability) in the “Results” and “Discussion” sections .

Q. Tables for Reference

Parameter Example Value Method Reference
MIC (S. aureus)8 µMBroth microdilution
Hemolytic activity (HC₅₀)>256 µMSheep erythrocyte assay
MD Simulation Time200 nsGROMACS v2022.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.